1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with a complex structure that includes an imidazolidine ring substituted with benzyl and nitrophenyl groups
Preparation Methods
The synthesis of 1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione can be compared with similar compounds such as:
- 1-Benzyl-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
- 1-Benzyl-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
- 1-Benzyl-3-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione These compounds share a similar imidazolidine core but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15-16(22)19(11-13-8-4-5-9-14(13)20(24)25)17(23)18(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHXXWQFHBCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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